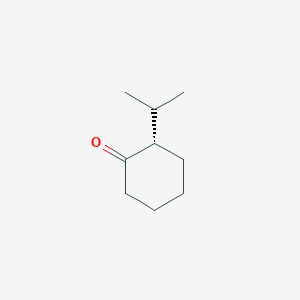
(2S)-2-(Propan-2-yl)cyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-isopropylcyclohexanone is an organic compound with a cyclohexane ring substituted with an isopropyl group and a ketone functional group. This compound is of interest due to its chiral nature, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms. The (S)-enantiomer is the focus here, which has specific applications and properties distinct from its ®-counterpart.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-isopropylcyclohexanone typically involves the enantioselective reduction of 2-isopropylcyclohexanone. One common method is the use of chiral catalysts or reagents that favor the formation of the (S)-enantiomer. For example, asymmetric hydrogenation using chiral rhodium or ruthenium catalysts can be employed under controlled conditions to achieve high enantioselectivity.
Industrial Production Methods
On an industrial scale, the production of (S)-2-isopropylcyclohexanone may involve the use of large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired enantiomer.
化学反应分析
Types of Reactions
(S)-2-isopropylcyclohexanone can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The ketone can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like phosphorus tribromide for bromination, followed by nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of 2-isopropylcyclohexanone carboxylic acid.
Reduction: Formation of (S)-2-isopropylcyclohexanol.
Substitution: Formation of various substituted cyclohexanones depending on the nucleophile used.
科学研究应用
(S)-2-isopropylcyclohexanone has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those requiring chiral purity.
Industry: Utilized in the production of fragrances and flavors due to its distinct odor profile.
作用机制
The mechanism of action of (S)-2-isopropylcyclohexanone in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into enzyme active sites in a stereospecific manner, potentially inhibiting or activating enzymatic activity. The exact pathways and targets can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
®-2-isopropylcyclohexanone: The enantiomer of (S)-2-isopropylcyclohexanone with different stereochemistry.
2-methylcyclohexanone: A similar compound with a methyl group instead of an isopropyl group.
Cyclohexanone: The parent compound without any alkyl substitution.
Uniqueness
(S)-2-isopropylcyclohexanone is unique due to its specific chiral configuration, which imparts distinct physical, chemical, and biological properties. Its enantioselective synthesis and applications in chiral chemistry make it a valuable compound in various fields.
生物活性
Overview
(2S)-2-(Propan-2-yl)cyclohexan-1-one, also known as (S)-2-isopropylcyclohexanone, is a chiral organic compound with significant biological activity. Its unique structure, characterized by a cyclohexane ring substituted with an isopropyl group and a ketone functional group, allows it to interact selectively with biological systems. This article explores its biological properties, mechanisms of action, and potential applications in various fields.
| Property | Value |
|---|---|
| CAS Number | 52341-34-1 |
| Molecular Formula | C9H16O |
| Molecular Weight | 140.22 g/mol |
| IUPAC Name | (2S)-2-propan-2-ylcyclohexan-1-one |
| InChI Key | SDJUYPUXVFDUFF-QMMMGPOBSA-N |
The compound's chiral nature contributes to its distinct biological properties, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The stereospecific fit into enzyme active sites can lead to the inhibition or activation of enzymatic pathways, influencing various physiological processes.
Research indicates that the compound may exert effects through:
- Enzyme Inhibition: The compound can inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Interaction: It may bind to specific receptors in the body, influencing signaling pathways and cellular responses.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, compounds derived from similar structures have shown promise in targeting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
A comparative analysis of related compounds demonstrated that modifications at specific positions on the cyclohexane ring can enhance anticancer activity. For example, introducing isopropyl groups has been associated with increased potency against cancer cell lines such as MCF-7 and HepG2 .
Study 1: Antitumor Activity
In a study assessing the antitumor activity of structurally related compounds, researchers found that those with similar cyclohexanone frameworks exhibited significant inhibitory effects on tumor growth in vitro. The study reported IC50 values in the micromolar range for several derivatives, suggesting that this compound could potentially be developed as a therapeutic agent against specific cancers .
Study 2: Enzyme Interaction
Another investigation focused on the enzyme inhibition profile of (S)-2-isopropylcyclohexanone. The results indicated that this compound could effectively inhibit enzymes involved in metabolic pathways, which may lead to altered drug metabolism profiles for co-administered pharmaceuticals .
Medicinal Chemistry
Due to its chiral nature, this compound is being explored as a chiral building block in the synthesis of pharmaceuticals requiring specific stereochemistry for optimal biological activity. Its potential use in drug development is particularly relevant for creating compounds with enhanced efficacy and reduced side effects.
Industrial Use
The compound is also utilized in the fragrance and flavor industry due to its distinct odor profile. Its unique chemical properties allow it to serve as a precursor for various aromatic compounds.
属性
CAS 编号 |
52341-34-1 |
|---|---|
分子式 |
C9H16O |
分子量 |
140.22 g/mol |
IUPAC 名称 |
(2S)-2-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O/c1-7(2)8-5-3-4-6-9(8)10/h7-8H,3-6H2,1-2H3/t8-/m0/s1 |
InChI 键 |
SDJUYPUXVFDUFF-QMMMGPOBSA-N |
手性 SMILES |
CC(C)[C@@H]1CCCCC1=O |
规范 SMILES |
CC(C)C1CCCCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















